
(6-Brom-2-fluor-3-(Methoxycarbonyl)phenyl)boronsäure
Übersicht
Beschreibung
“(6-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 957120-79-5 . It has a molecular weight of 276.85 and is a solid in physical form . The IUPAC name for this compound is 6-bromo-2-fluoro-3-(methoxycarbonyl)phenylboronic acid .
Synthesis Analysis
Pinacol boronic esters, such as “(6-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl)boronic acid”, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but a radical approach has been reported . This approach allows for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7BBrFO4/c1-15-8(12)4-2-3-5(10)6(7(4)11)9(13)14/h2-3,13-14H,1H3 .Chemical Reactions Analysis
The Suzuki–Miyaura coupling is a significant application of organoboron compounds . The boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical and Chemical Properties Analysis
The compound is a solid . More detailed physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others are not available in the search results.Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura-Kreuzkupplungsreaktionen
Suzuki-Miyaura-Kreuzkupplung: ist eine Schlüsselreaktion in der organischen Chemie, die die Bildung von Kohlenstoff-Kohlenstoff-Bindungen ermöglicht. (6-Brom-2-fluor-3-(Methoxycarbonyl)phenyl)boronsäure ist ein wertvolles Reagenz in diesem Prozess, da es als nucleophiles Reaktionspartner bei der Kupplung mit elektrophilen Halogeniden wirken kann . Diese Reaktion wird häufig zur Synthese von Polyolefinen, Styrolen und Biphenylen verwendet, die in der Pharmakologie, Agrochemie und in organischen Materialien von großer Bedeutung sind.
Protodeboronierung
Die Verbindung kann eine Protodeboronierung durchlaufen, ein Prozess, bei dem die Bor-Gruppierung entfernt wird . Dies ist besonders nützlich bei der Synthese komplexer Moleküle, bei der die Boronsäure als temporäre Gruppe fungiert, die andere funktionelle Gruppen oder Kohlenstoffketten in das Molekül einführt. Die Protodeboronierung von this compound kann in der formalen Synthese von Naturstoffen und Pharmazeutika genutzt werden.
Synthese von biologisch aktiven Molekülen
Boronsäuren spielen eine wichtige Rolle bei der Synthese von biologisch aktiven Molekülen. Sie sind an Reaktionen beteiligt, wie z. B. Rhodium-katalysierten Additionsreaktionen, die für die Herstellung von Verbindungen mit potenziellen medizinischen Eigenschaften entscheidend sind . Die spezifische Struktur von this compound macht sie geeignet für die Herstellung gezielter Moleküle, die mit biologischen Systemen interagieren können.
Herstellung von Anionenrezeptoren
Diese Verbindung wird bei der Herstellung von Anionenrezeptoren verwendet . Phenylboronsäuren können Komplexe mit Anionen bilden, eine Eigenschaft, die bei der Herstellung von Polymerelektrolyten genutzt wird. Diese Elektrolyte finden Anwendungen in Energiespeichern wie Batterien und Superkondensatoren, wo ein effizienter Ionentransport entscheidend ist.
Entwicklung von antiviralen Wirkstoffen
Die Struktur von this compound ähnelt der von Verbindungen, die bei der Entwicklung von direkt wirkenden Antiviralen (DAAs) verwendet werden . DAAs zielen auf Proteine ab, die an der Virusreplikation beteiligt sind, und diese Boronsäure könnte ein Vorläufer bei der Synthese neuartiger DAAs sein, insbesondere für Viren wie HCV.
Eigenschaften
IUPAC Name |
(6-bromo-2-fluoro-3-methoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BBrFO4/c1-15-8(12)4-2-3-5(10)6(7(4)11)9(13)14/h2-3,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSNXWLOPSVZPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)C(=O)OC)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BBrFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660300 | |
| Record name | [6-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957120-79-5 | |
| Record name | 1-Methyl 3-borono-4-bromo-2-fluorobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957120-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [6-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![{5-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]pentyl}(methyl)amine dihydrochloride](/img/structure/B1522010.png)
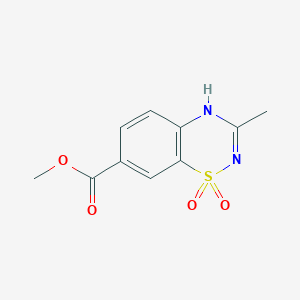
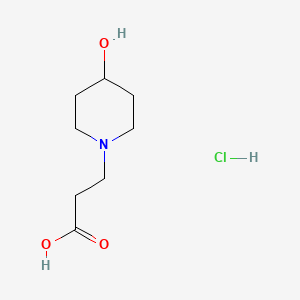
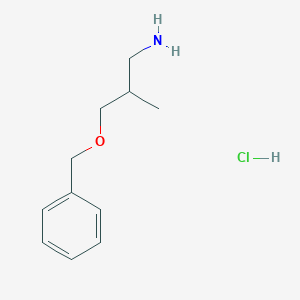

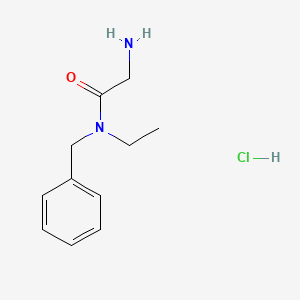
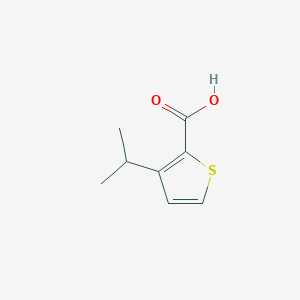
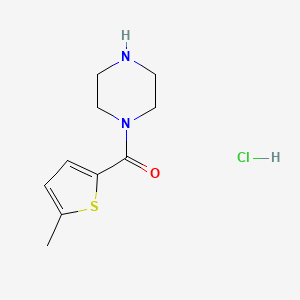
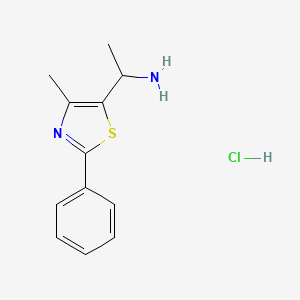
![2-bromo-4-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}-6-methoxyphenol hydrochloride](/img/structure/B1522028.png)
